Ethyl isocyanoacetate

Beschreibung

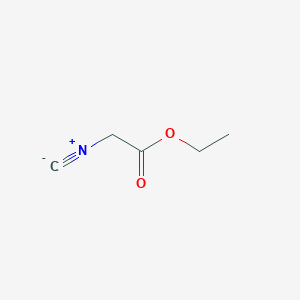

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-isocyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-8-5(7)4-6-2/h3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPULFENIJDPZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184078 | |

| Record name | Ethyl isocyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2999-46-4 | |

| Record name | Ethyl isocyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2999-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isocyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002999464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl isocyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isocyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Isocyanoacetate: Structure, Bonding, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl isocyanoacetate is a versatile organic compound valued for its unique trifunctional nature, incorporating an isocyanide, an ester, and an acidic α-methylene group. This guide provides a comprehensive overview of its structural formula, bonding characteristics, physicochemical properties, and significant applications in organic synthesis, particularly in the preparation of diverse heterocyclic scaffolds of medicinal interest. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a logical workflow for its preparation.

Structural Formula and Bonding

This compound, with the chemical formula C₅H₇NO₂, possesses a linear isocyano group (-N≡C) attached to a methylene (B1212753) carbon, which is also bonded to an ethoxycarbonyl group (-COOCH₂CH₃).[1][2] Its canonical SMILES representation is CCOC(=O)C[N+]#[C-].[3][4]

Key Bonding Features:

-

Isocyanide Group (-N≡C): This functional group is characterized by a triple bond between the nitrogen and carbon atoms, with a formal positive charge on the nitrogen and a formal negative charge on the carbon. The isocyanide carbon is highly nucleophilic, making it a key reactive center. The geometry around the isocyano group is linear.

-

Ester Group (-COOCH₂CH₃): The ester group exhibits trigonal planar geometry around the carbonyl carbon due to sp² hybridization. The C=O double bond is a site for nucleophilic attack.

-

α-Methylene Group (-CH₂-): The methylene group positioned between the isocyano and carbonyl groups is acidic. The electron-withdrawing nature of both adjacent functional groups enhances the acidity of the α-protons, facilitating deprotonation and subsequent reactions.

-

Ethyl Group (-CH₂CH₃): The ethyl group consists of sp³ hybridized carbon atoms with tetrahedral geometry.

The overall molecule has a flexible structure due to the presence of several single bonds that allow for free rotation.

Structural Diagram:

References

An In-depth Technical Guide to Ethyl Isocyanoacetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Ethyl isocyanoacetate is a versatile organic compound that serves as a crucial building block in the synthesis of a wide range of heterocyclic structures and complex organic molecules. Its unique reactivity, stemming from the presence of an isocyano group, an ester, and an acidic α-carbon, makes it an invaluable reagent in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery and development.

Physical and Chemical Properties

This compound is a colorless to brown liquid that may darken upon storage.[1] It is sensitive to light, moisture, and heat.[2] Proper storage is crucial and typically involves refrigeration (2-8°C) under an inert atmosphere.[3]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₇NO₂ | |

| Molecular Weight | 113.11 g/mol | |

| Appearance | Colorless to brown liquid | [4][5] |

| Boiling Point | 194-196 °C (lit.) | [1][6] |

| 90 °C / 20 mmHg | [4] | |

| Density | 1.035 g/mL at 25 °C (lit.) | [1][6] |

| Refractive Index (n20/D) | 1.418 (lit.) | [1][6] |

| Flash Point | 84 °C (184 °F) | [4][7] |

| Solubility | Slightly soluble in water; miscible with ethanol, ether, and other organic solvents. | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | References |

| CAS Number | 2999-46-4 | [4] |

| IUPAC Name | ethyl 2-isocyanoacetate | |

| Synonyms | Isocyanoacetic acid ethyl ester, (Ethoxycarbonyl)methyl isonitrile | [4][6] |

| InChI Key | FPULFENIJDPZBX-UHFFFAOYSA-N | [6] |

| SMILES | CCOC(=O)C[N+]#[C-] | [6] |

Chemical Reactivity and Stability

The reactivity of this compound is characterized by its three functional centers: the isocyanide group, the ester group, and the acidic methylene (B1212753) proton.[6]

-

α-Acidity: The methylene protons (α-protons) are acidic due to the electron-withdrawing effects of both the isocyano and the ester groups, making this compound a potent nucleophile in the presence of a base. This high α-acidity allows it to be effectively used as a glycine (B1666218) anion equivalent in various condensation reactions.[8]

-

Isocyanide Reactivity: The isocyanide carbon can undergo cycloaddition reactions and insertions, which is fundamental to its use in synthesizing heterocyclic compounds like pyrroles, oxazoles, imidazoles, and benzodiazepines.[1]

-

Stability: The compound is stable under normal storage conditions in a closed container at room temperature but is sensitive to moisture, heat, and light.[2][9] It is incompatible with strong oxidizing agents, strong bases, water, and alcohols.[9][10] Reactions with water can lead to decomposition.[10]

Applications in Drug Development

This compound is a key starting material and intermediate in the synthesis of numerous pharmacologically active molecules and Active Pharmaceutical Ingredients (APIs). Its ability to form diverse heterocyclic scaffolds is particularly valuable in drug discovery.

Key applications include the synthesis of:

-

Benzodiazepine derivatives: A class of psychoactive drugs.

-

Imidazoles and Oxazoles: Core structures in many antifungal and anti-inflammatory agents.[9]

-

Pyrroles: Found in a variety of natural products and synthetic drugs.[9]

-

Imrecoxib: A selective COX-2 inhibitor for treating osteoarthritis.

-

Plinabulin: A novel anti-cancer agent.

-

Hepatitis C Inhibitors: Used as a raw material in the synthesis of novel antiviral compounds.

-

7-Aza-tetrahydroindoles: Synthesized via a double nucleophilic attack on the isocyanide carbon.

The following diagram illustrates the central role of this compound as a precursor to various medicinally relevant heterocyclic systems.

Caption: Synthetic utility of this compound in forming key heterocyclic scaffolds.

Experimental Protocols

Numerous methods exist for the synthesis of this compound. The most common modern approaches involve the dehydration of N-formylglycine ethyl ester. Below are detailed protocols for two established methods.

This modern method utilizes continuous flow chemistry for a safe and efficient synthesis, generating this compound in situ for subsequent reactions.[5]

Materials:

-

N-formyl glycine ethyl ester

-

Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dry Dichloromethane (DCM)

-

Flow reactor system (e.g., Vapourtec R2+/R4)

Procedure:

-

Prepare Reagent Streams:

-

Stream A: Prepare a solution of N-formyl glycine ethyl ester (1.0 equiv.), DIPEA (2.0 equiv.), and DMAP (0.3 equiv.) in dry DCM.

-

Stream B: Prepare a solution of triphosgene (0.35 equiv.) in dry DCM.

-

-

Setup Flow Reactor: Configure the flow reactor to mix the two reagent streams via a T-piece, followed by a residence time coil (e.g., 10-20 mL).

-

Initiate Flow: Pump both streams at equal flow rates (e.g., 0.5 mL/min each) into the reactor. Maintain the reactor at ambient temperature.

-

Reaction: The reaction proceeds within the coil. A residence time of approximately 20 minutes is typically sufficient for near-quantitative conversion.

-

Collection: The output stream containing this compound can be collected or, ideally, telescoped directly into a subsequent reaction.

The following diagram outlines the workflow for this continuous flow synthesis.

Caption: Workflow for the continuous flow synthesis of this compound.

This is a more traditional batch synthesis method.[1]

Materials:

-

N-formylglycine ethyl ester (0.500 mole)

-

Triethylamine (1.234 moles)

-

Dichloromethane (DCM), anhydrous (500 mL)

-

Phosphorus oxychloride (POCl₃) (0.498 mole)

-

Anhydrous sodium carbonate

-

Anhydrous potassium carbonate

-

Ice-salt bath and ice-water bath

Procedure:

-

Initial Setup: Charge a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel with N-formylglycine ethyl ester, triethylamine, and DCM.

-

Cooling: Cool the solution to 0°C to -2°C using an ice-salt bath.

-

Addition of POCl₃: Add phosphorus oxychloride dropwise over 15-20 minutes, ensuring the temperature is maintained at 0°C. The mixture will turn reddish-brown.

-

Stirring: Stir the mixture at 0°C for an additional hour.

-

Quenching: Replace the ice-salt bath with an ice-water bath. Add a solution of anhydrous sodium carbonate in water dropwise to quench the reaction, keeping the temperature below 20°C.

-

Workup:

-

Stir the two-phase mixture for 30 minutes. Add more water to dissolve the salts.

-

Separate the aqueous layer and extract it twice with DCM.

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

-

-

Purification:

-

Evaporate the solvent under reduced pressure.

-

Distill the remaining brown oil via vacuum distillation (b.p. 89–91°C at 11 mmHg) to afford pure this compound.

-

This guide provides foundational knowledge for professionals working with this compound, highlighting its properties and synthetic utility, which are critical for advancing research and development in chemistry and pharmaceuticals.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN102659631B - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Flow synthesis of this compound enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2- c ]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00245A [pubs.rsc.org]

- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Cas 3154-51-6,N-FORMYLGLYCINE ETHYL ESTER | lookchem [lookchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound uses | CAS no. 2999-46-4 | Connect Chemicals [connectchemicals.com]

ethyl isocyanoacetate CAS number and identifiers

An In-depth Technical Guide to Ethyl Isocyanoacetate for Researchers and Drug Development Professionals

Introduction

This compound is a versatile organic compound widely utilized as a key building block in the synthesis of a variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery.[1] Its utility stems from the reactive isocyano group, which can participate in various cycloaddition and multicomponent reactions. This guide provides a comprehensive overview of its chemical identifiers, physical properties, synthesis protocols, and key applications in organic synthesis.

Chemical Identifiers and Properties

A summary of the key identifiers and physicochemical properties of this compound is provided below.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 2999-46-4[1][2][3][4][5][6][7][8] |

| EC Number | 221-077-9[1][5][7] |

| Molecular Formula | C5H7NO2[1][4][5][7][8] |

| Molecular Weight | 113.12 g/mol [4][8] |

| IUPAC Name | ethyl 2-isocyanoacetate[5] |

| InChI | 1S/C5H7NO2/c1-3-8-5(7)4-6-2/h3-4H2,1H3[3][5] |

| InChIKey | FPULFENIJDPZBX-UHFFFAOYSA-N[3][5] |

| SMILES | CCOC(=O)C[N+]#[C-][3][5] |

| PubChem CID | 533707[1][5] |

| MDL Number | MFCD00000007[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Light yellow to brown liquid[2] |

| Boiling Point | 194-196 °C (lit.)[2][3] |

| Density | 1.035 g/mL at 25 °C (lit.)[2][3] |

| Refractive Index | n20/D 1.418 (lit.)[2][3] |

| Solubility | Miscible with organic solvents; slightly miscible with water.[2] |

| Storage Temperature | 2-8°C[3] |

Experimental Protocols

Flow Synthesis of this compound

A continuous flow process has been developed for the safe and efficient in-situ generation of this compound.[9][10]

Methodology: A solution (A) containing N-formyl glycine (B1666218) ethyl ester (10 mmol), diisopropylethylamine (DIPEA, 20 mmol), and 4-dimethylaminopyridine (B28879) (DMAP, 3 mmol) in dry dichloromethane (B109758) (DCM, 10 mL) is prepared.[2] A second solution (B) of triphosgene (B27547) (3.3 mmol) in dry DCM (10 mL) is also prepared.[2] The two solutions are pumped at equal flow rates (e.g., 0.5 mL/min each) and combined in a T-mixer.[2] The combined stream is then directed through a series of linked FEP reactor coils (e.g., two 10 mL vessels) to achieve a residence time of approximately 20 minutes at ambient temperature.[2] The output stream contains this compound, which can be used directly in subsequent telescoped reactions.[9][10] The product can be isolated by carefully evaporating the solvent to ~80% of its total volume, followed by filtration through silica (B1680970) to remove salts, yielding the product as a dark yellow oil.[2]

Caption: Workflow for the continuous flow synthesis of this compound.

Synthesis of Ethyl 2-isocyanatoacetate (Isomer)

For clarity, it is important to distinguish this compound from its isomer, ethyl isocyanatoacetate (CAS 2949-22-6). A method for synthesizing the latter is described here.[11][12]

Methodology: To a solution of ethyl 2-isocyanoacetate (60.8 mmol) in dichloromethane (60 mL) is added dimethyl sulfoxide (B87167) (DMSO, 76 mmol).[11] The solution is cooled to -78 °C in a dry ice/acetone bath. Trifluoroacetic anhydride (B1165640) (6.2 mmol) is then added dropwise over 5 minutes. The solution is stirred for 5 minutes at -78 °C, then allowed to warm to room temperature over 1 hour and stirred for an additional 5 minutes. The reaction progress can be monitored by IR spectroscopy, looking for the disappearance of the isonitrile peak (~2164 cm⁻¹) and the appearance of the isocyanate peak (~2255 cm⁻¹). The reaction mixture is concentrated by rotary evaporation. The residue is dissolved in ice-cold dichloromethane (20 mL) and washed three times with ice-cold deionized water (10 mL portions). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under high vacuum to afford ethyl 2-isocyanatoacetate as a dark brown oil (96-97% yield).[11]

Applications in Heterocyclic Synthesis

This compound serves as a precursor for a multitude of heterocyclic structures.[2][13]

Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines

The in-situ generated stream of this compound from the flow synthesis protocol can be directly "telescoped" into subsequent reactions to form complex heterocycles, avoiding the isolation of the potentially hazardous isocyanoacetate.[9][10]

Methodology for Pyrrolo[1,2-c]pyrimidines: The output stream from the this compound flow synthesis is combined with a third stream containing 2-pyrrolecarbaldehyde (1 equiv.) and piperidine (B6355638) (6 equiv.) in dry DCM. This combined stream is passed through a second flow reactor, achieving the desired heterocyclic product after a specific residence time.[10]

Caption: Telescoped flow synthesis of heterocycles from this compound.

Synthesis of 3-Ylideneoxindoles

This compound can act as a two-carbon donor, similar to a Wittig reagent, in a copper-catalyzed reaction with isatins to produce 3-ylideneoxindoles.[14]

Proposed Reaction Mechanism: The reaction is initiated by the coordination of this compound to the Cu(I) catalyst. This complex then undergoes a formal [3+2] cycloaddition with the isatin (B1672199) carbonyl group to form a spirooxindole oxazoline (B21484) intermediate. At elevated temperatures, this intermediate undergoes an inverse 1,3-dipolar cycloaddition and subsequent rearrangement to yield the final 3-ylideneoxindole product.[14]

Caption: Proposed catalytic cycle for the synthesis of 3-ylideneoxindoles.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 2999-46-4 [chemicalbook.com]

- 3. 异氰基乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS RN 2999-46-4 | Fisher Scientific [fishersci.com]

- 5. This compound | C5H7NO2 | CID 533707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2999-46-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound(2999-46-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. Flow synthesis of this compound enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Ethyl isocyanatoacetate | C5H7NO3 | CID 76283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound uses | CAS no. 2999-46-4 | Connect Chemicals [connectchemicals.com]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of Ethyl Isocyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isocyanoacetate is a versatile and important building block in organic synthesis, widely utilized in the preparation of a variety of nitrogen-containing heterocyclic compounds, amino acids, and other complex molecules of medicinal interest.[1][2] Its utility stems from the dual reactivity of the isocyano and ester functional groups, which allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative quantitative data, and graphical representations of the reaction pathways.

Core Synthesis Routes

The most prevalent and well-established method for the synthesis of this compound is the dehydration of N-formylglycine ethyl ester.[3] This precursor is typically prepared by the formylation of glycine (B1666218) ethyl ester. The choice of dehydrating agent is a critical parameter in the synthesis, with several reagents being commonly employed, each with its own advantages and disadvantages in terms of yield, safety, and operational complexity.

Dehydration of N-Formylglycine Ethyl Ester using Phosphorus Oxychloride

A widely used and effective method for the dehydration of N-formylglycine ethyl ester involves the use of phosphorus oxychloride (POCl₃) in the presence of a base, typically triethylamine (B128534).[3][4] This method is known for its good yields and relatively straightforward workup procedure.[1]

Reaction Pathway:

Caption: Dehydration using Phosphorus Oxychloride.

Experimental Protocol:

A detailed experimental protocol for this method is provided by a procedure from Organic Syntheses.[4] In a typical setup, N-formylglycine ethyl ester is dissolved in a suitable solvent like dichloromethane (B109758). The solution is then treated with phosphorus oxychloride, followed by the slow addition of triethylamine at a controlled temperature. After the reaction is complete, the mixture is worked up by washing with water and brine, followed by drying and purification by distillation under reduced pressure to afford this compound.[4]

Dehydration of N-Formylglycine Ethyl Ester using Phosgene and its Derivatives

Phosgene (COCl₂) and its safer-to-handle derivatives, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), are also highly effective dehydrating agents for the synthesis of this compound.[4] These reagents often provide high yields and purity.

Reaction Pathway:

Caption: Dehydration using Triphosgene.

Experimental Protocol:

A flow synthesis approach using triphosgene has been reported.[5][6][7] A solution of N-formylglycine ethyl ester, diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (B28879) (DMAP) in dry dichloromethane is mixed with a solution of triphosgene in the same solvent within a flow reactor.[2][5] The reaction proceeds at ambient temperature with a specific residence time to yield this compound.[2][5] The output stream can then be used directly in subsequent reactions or purified.[6][7]

Synthesis from Glycine Ethyl Ester Hydrochloride

A common starting point for the synthesis of this compound is glycine ethyl ester hydrochloride.[3] This involves a two-step process: first, the formylation of the amino group, followed by the dehydration of the resulting N-formylglycine ethyl ester as described above.

Experimental Workflow:

Caption: Two-step synthesis from glycine ethyl ester.

Experimental Protocol for Formylation:

Glycine ethyl ester hydrochloride is suspended in methyl formate, and triethylamine is added.[4] The mixture is heated under reflux for several hours. After cooling, the triethylamine hydrochloride precipitate is filtered off, and the filtrate is concentrated and distilled under reduced pressure to yield N-formylglycine ethyl ester.[4]

Quantitative Data Summary

The following table summarizes the reported yields for the different synthesis routes of this compound.

| Starting Material | Dehydrating Agent | Base | Solvent | Yield (%) | Reference |

| N-Formylglycine ethyl ester | Phosphorus oxychloride | Triethylamine | Dichloromethane | 76-78 | [4] |

| N-Formylglycine ethyl ester | Triphosgene | DIPEA, DMAP | Dichloromethane | 91 | [2] |

| Glycine ethyl ester hydrochloride | (Followed by Dehydration) | Triethylamine | Methyl formate | 79-94 (for formylation step) | [4] |

Conclusion

The synthesis of this compound is a well-documented process with several reliable methods available to researchers. The choice of a particular route will depend on factors such as the desired scale of the reaction, available reagents, and safety considerations. The dehydration of N-formylglycine ethyl ester remains the most common and efficient approach, with both phosphorus oxychloride and triphosgene-based methods offering high yields. The flow synthesis methodology presents a modern and potentially scalable alternative for the in-situ generation and use of this valuable synthetic intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 2999-46-4 [chemicalbook.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. Flow synthesis of this compound enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of Ethyl Isocyanoacetate: A Technical Guide

Introduction: Ethyl isocyanoacetate (CAS No. 2999-46-4) is a valuable reagent in organic synthesis, serving as a versatile building block for various heterocyclic compounds such as oxazoles, imidazoles, and pyrroles.[1] Its utility in the pharmaceutical and materials science sectors necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid researchers in the replication and verification of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR spectra of this compound provide definitive information about its structure.

¹H NMR Data

The ¹H NMR spectrum displays three distinct signals corresponding to the three types of non-equivalent protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.31 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~4.29 | Singlet (s) | 2H | CH₂ -NC |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Data

The ¹³C NMR spectrum shows five signals, one for each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~14.1 | -O-CH₂-C H₃ |

| ~45.5 | C H₂-NC |

| ~63.0 | -O-C H₂-CH₃ |

| ~160.0 | -N≡C |

| ~164.5 | C =O |

Solvent: CDCl₃

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility.

-

Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2][3] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[2]

-

Filtration : If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

-

Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition : Place the NMR tube in the spectrometer's probe. The instrument's magnetic field homogeneity is optimized through a process called shimming, using the deuterium (B1214612) signal from the solvent as a lock.[5]

-

Spectral Parameters : For ¹H NMR, acquire data over a spectral width of approximately 0-12 ppm. For ¹³C NMR, the typical spectral width is 0-220 ppm. The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of this compound is characterized by strong absorptions corresponding to the isocyano and ester functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2985 | Medium | C-H (sp³) stretch |

| ~2155 | Strong, Sharp | -N⁺≡C⁻ (Isocyanide) stretch |

| ~1750 | Strong, Sharp | C=O (Ester) stretch |

| ~1200 | Strong | C-O (Ester) stretch |

Sample preparation: Neat (thin film)

Experimental Protocol for IR Spectroscopy (Neat Liquid)

For a pure, non-volatile liquid like this compound, the "neat" sample preparation method is simplest.[6][7]

-

Prepare Salt Plates : Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid moisture contamination from fingerprints.

-

Apply Sample : Place a single drop of this compound onto the center of one salt plate.[6]

-

Create Film : Carefully place the second salt plate on top of the first, gently pressing them together to create a thin, uniform capillary film of the liquid between the plates.[6]

-

Acquire Spectrum : Mount the "sandwiched" plates in the spectrometer's sample holder.

-

Background Scan : First, run a background scan with an empty sample holder to record the spectrum of atmospheric CO₂ and H₂O, which will be automatically subtracted from the sample spectrum.[8]

-

Sample Scan : Place the sample holder with the prepared plates into the spectrometer and acquire the IR spectrum, typically over the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Electron Ionization (EI) MS Data

The mass spectrum of this compound shows a clear molecular ion peak and characteristic fragment ions.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment / Putative Fragment |

| 113 | ~20% | [M]⁺ (Molecular Ion) |

| 85 | ~5% | [M - C₂H₄]⁺ |

| 68 | ~100% (Base Peak) | [M - OCH₂CH₃]⁺ |

| 42 | ~70% | [CH₂=C=O]⁺ |

| 41 | ~30% | [CH₂NC]⁺ |

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile compounds like this compound.

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Injection : Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.

-

Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column temperature is programmed to ramp up, separating the analyte from any impurities based on boiling point and column affinity.

-

Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[10]

-

Detection : A detector records the abundance of each ion, generating a mass spectrum.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of a chemical entity like this compound relies on the integration of data from multiple spectroscopic techniques. The logical workflow from sample to structure is a systematic process.

Caption: Logical workflow for the spectroscopic analysis and structural elucidation of this compound.

References

- 1. This compound | 2999-46-4 [chemicalbook.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 7. ursinus.edu [ursinus.edu]

- 8. youtube.com [youtube.com]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One moment, please... [zefsci.com]

Unveiling the Thermal Behavior of Ethyl Isocyanoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl isocyanoacetate, a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds, presents significant challenges regarding its thermal stability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound, drawing from available safety and handling data. Due to a lack of specific quantitative experimental data in publicly accessible literature, this guide focuses on qualitative assessments, potential decomposition pathways, and recommended experimental protocols for a thorough investigation of its thermal properties.

Thermal Stability Profile

Table 1: Summary of Thermal and Storage Stability Data for this compound

| Parameter | Observation | Source Citation(s) |

| Storage Stability | Decomposes at room temperature with a reported half-life of approximately 12 hours. Stability can be enhanced by storage at low temperatures (-10°C). | [1] |

| Thermal Decomposition | Decomposes at high temperatures, though a specific onset temperature is not documented. | [1] |

| Hazardous Polymerization | Hazardous polymerization will not occur under normal storage conditions. | |

| Incompatibilities | Reacts exothermically with water, alcohols, amines, strong bases, aldehydes, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides. | [1] |

Hazardous Decomposition

Upon heating, this compound is known to decompose, releasing toxic and flammable gases. The decomposition process can be vigorous and may lead to a rapid increase in pressure within a closed system.

Table 2: Potential Hazardous Decomposition Products of this compound

| Decomposition Product | Hazard |

| Isocyanates | Highly toxic and flammable vapors |

| Hydrogen Cyanide | Highly toxic gas |

| Nitrogen Oxides (NOx) | Toxic gases |

| Carbon Monoxide (CO) | Toxic gas |

| Carbon Dioxide (CO2) | Asphyxiant |

It is crucial for researchers to handle this compound in well-ventilated areas and take appropriate safety precautions to avoid exposure to these hazardous byproducts.

Proposed Decomposition Pathways

While a detailed mechanistic study is not available, the decomposition of this compound under thermal stress likely involves complex reaction pathways. A simplified logical relationship of the hazards is presented below.

Caption: Logical flow of thermal decomposition hazards for this compound.

Recommended Experimental Protocols for Thermal Analysis

To obtain quantitative data on the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Calibrate the TGA instrument for temperature and mass using standard reference materials.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Place the sample in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a controlled, linear heating rate (e.g., 10°C/min).

-

Record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes associated with decomposition (exothermic or endothermic nature) and to identify any phase transitions prior to decomposition.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Place a small, accurately weighed sample (typically 2-5 mg) of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

Heat the sample from a sub-ambient temperature (e.g., -50°C) to a final temperature beyond the decomposition point (as determined by TGA) at a controlled, linear heating rate (e.g., 10°C/min).

-

Record the heat flow to the sample as a function of temperature.

-

Analyze the resulting DSC curve to identify endothermic or exothermic peaks corresponding to phase transitions and decomposition. Integrate the peaks to determine the enthalpy changes.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products formed during the thermal degradation of this compound.

Methodology:

-

Place a small amount of this compound into a pyrolysis tube.

-

Rapidly heat the sample to a specific decomposition temperature (determined from TGA/DSC results) in the pyrolysis unit, which is directly coupled to a gas chromatograph (GC).

-

The volatile decomposition products are swept by a carrier gas into the GC column for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

-

By comparing the obtained mass spectra with spectral libraries, the individual decomposition products can be identified.

Conclusion and Recommendations

This compound is a thermally labile compound that requires careful handling and storage to prevent hazardous decomposition. While specific quantitative data on its thermal stability is currently lacking in the public domain, the available information strongly indicates a significant risk upon heating.

It is highly recommended that researchers working with this compound perform detailed thermal analysis using techniques such as TGA, DSC, and Py-GC-MS to establish a comprehensive thermal stability profile. This will not only ensure safer handling and storage practices but also provide critical data for process development and risk assessment in its various applications, particularly in the pharmaceutical industry. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

An In-depth Technical Guide to the Solubility of Ethyl Isocyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of ethyl isocyanoacetate, a versatile reagent in organic synthesis. Due to a lack of extensive, publicly available quantitative solubility data, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine precise solubility in various solvents. Additionally, this guide illustrates key synthetic pathways involving this compound to provide context for its application.

Qualitative Solubility of this compound

This compound is generally characterized by its miscibility with a range of common organic solvents.[1] However, its interaction with aqueous solutions is limited. The available qualitative data is summarized in the table below.

| Solvent | Solubility Description | Citation |

| Water | Slightly soluble/Slightly miscible, hydrolyzes | [1][2][3] |

| Lye | Slightly soluble | [1] |

| Ethanol | Miscible | [1] |

| Ether | Miscible | [1] |

| Chloroform | Slightly soluble | |

| Methanol | Slightly soluble | |

| Organic Solvents (General) | Miscible | [1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound, the following experimental protocol, a common method for determining the thermodynamic solubility of a compound, is recommended.

Objective:

To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., methanol, ethanol, isopropanol, n-heptane, ethyl acetate, toluene, water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary for the analytical method.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the solubility in the original saturated solution by multiplying the concentration by the dilution factor. Solubility is typically expressed in units such as g/100 mL or mol/L.

Below is a Graphviz diagram illustrating the experimental workflow for determining solubility.

Caption: Workflow for determining the quantitative solubility of a compound.

Key Synthetic Pathways Involving this compound

This compound is a key building block in several multicomponent reactions, which are highly efficient processes for synthesizing complex molecules in a single step. The Passerini and Ugi reactions are prominent examples.

The Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[4][5][6][7][8]

The following DOT script visualizes the generalized mechanism of the Passerini reaction where this compound can act as the isocyanide component.

Caption: Generalized mechanism of the Passerini three-component reaction.

The Ugi Reaction

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[9][10][11] This reaction is highly valued in combinatorial chemistry and drug discovery for its ability to generate diverse molecular scaffolds rapidly.

The DOT script below illustrates the general mechanism of the Ugi reaction, where this compound can serve as the isocyanide component.

Caption: Generalized mechanism of the Ugi four-component reaction.

Conclusion

References

- 1. This compound | 2999-46-4 [chemicalbook.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Passerini reaction - Wikipedia [en.wikipedia.org]

- 6. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Passerini Reaction [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Ugi reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Ugi Reaction [organic-chemistry.org]

The Discovery and Enduring Synthetic Utility of Ethyl Isocyanoacetate: A Technical Guide

Abstract

Ethyl isocyanoacetate, a cornerstone of modern synthetic organic chemistry, possesses a rich history intertwined with the development of isocyanide chemistry. This technical guide provides an in-depth exploration of the discovery, historical evolution, and key synthetic methodologies pertaining to this versatile building block. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's synthesis, properties, and applications. Detailed experimental protocols for its principal synthetic routes are provided, alongside a comparative analysis of these methods. Furthermore, this guide illuminates the critical role of this compound in the construction of diverse heterocyclic scaffolds, which are of profound importance in medicinal chemistry and drug discovery.

Introduction: The Dawn of Isocyanide Chemistry and the Emergence of a Key Synthon

The story of this compound is inextricably linked to the broader history of isocyanides, a class of compounds whose unique reactivity was initially perceived as a mere chemical curiosity. The first isocyanide, allyl isocyanide, was serendipitously synthesized in 1859 by W. Lieke. However, it was the pioneering work of Ivar Ugi in the mid-20th century that truly unlocked the synthetic potential of this functional group. In 1958, Ugi and his colleagues introduced a general and efficient method for the preparation of isocyanides through the dehydration of N-substituted formamides. This breakthrough paved the way for the synthesis of a wide array of isocyanides, including the first α-isocyano ester, which was reported by Ugi in 1961.[1]

This compound, with its juxtaposition of an isocyano group, an ester, and an acidic α-proton, quickly emerged as a uniquely versatile reagent. Its four distinct reaction centers provide a gateway to a vast landscape of chemical transformations, most notably in multicomponent reactions and the synthesis of complex heterocyclic systems.[2] This guide will delve into the historical milestones of its synthesis and its subsequent applications that have solidified its status as an indispensable tool in the synthetic chemist's arsenal.

The Genesis of this compound: A Historical Timeline of Synthetic Methods

The synthesis of this compound has evolved significantly since its initial discovery. Three primary strategies have been established for its preparation: the dehydration of N-formylglycine ethyl ester, the carboxylation of isocyanides, and the esterification of isocyanoacetic acid salts.

The Ugi Dehydration: The Workhorse of this compound Synthesis

The most prevalent and historically significant method for preparing this compound is the dehydration of its formamide (B127407) precursor, N-formylglycine ethyl ester. This approach, popularized by Ivar Ugi, remains the most common route due to its reliability and the ready availability of the starting materials.[1]

Several dehydrating agents have been employed for this transformation, each with its own advantages and historical context. Early methods utilized reagents such as phosgene (B1210022) and diphosgene. However, due to their high toxicity, safer alternatives were sought. Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base became a widely adopted and effective reagent system. More recently, triphosgene (B27547) has been utilized, particularly in flow chemistry setups, offering a safer alternative to gaseous phosgene.[3]

Caption: The reaction cascade of the Ugi four-component reaction.

Synthesis of Heterocyclic Scaffolds

This compound is a key precursor for the synthesis of numerous five- and six-membered heterocyclic rings that are prevalent in medicinal chemistry.

-

Oxazoles and Oxazolines: The reaction of this compound with aldehydes can lead to the formation of oxazolines, which are important structural motifs in many natural products and pharmaceuticals.

-

Imidazoles: this compound can be utilized in various synthetic strategies to construct the imidazole (B134444) ring system, a core component of many antifungal and anticancer agents. For instance, cycloaddition reactions between this compound and imidoyl chlorides provide a route to substituted imidazole-4-carboxylates. [2]

-

Benzodiazepines: While not a direct precursor in the initial historical synthesis of benzodiazepines like Librium and Valium, this compound has been employed in modern synthetic routes to create diverse benzodiazepine (B76468) analogues for drug discovery programs. Its ability to participate in cyclization reactions to form seven-membered rings makes it a valuable tool in this context.

Conclusion

From its discovery in the mid-20th century, this compound has transitioned from a chemical novelty to an indispensable reagent in organic synthesis. The development of robust and scalable synthetic methods, particularly the dehydration of N-formylglycine ethyl ester, has made this versatile building block readily accessible. Its unique reactivity, especially in the context of the Ugi reaction and the synthesis of medicinally relevant heterocycles, has had a profound impact on the field of drug discovery. As synthetic methodologies continue to evolve, particularly with the advent of flow chemistry, the importance and applications of this compound are poised to expand even further, solidifying its legacy as a cornerstone of modern synthetic chemistry.

References

A Technical Guide to Quantum Chemical Calculations on Ethyl Isocyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of quantum chemical calculations performed on ethyl isocyanoacetate, a versatile building block in organic synthesis. The following sections detail the computational methodologies, summarize key quantitative data from theoretical studies, and offer insights into the molecule's structural and electronic properties. This guide is intended to serve as a valuable resource for researchers employing computational chemistry in drug discovery and development.

Molecular Geometry and Conformational Analysis

Quantum chemical calculations are crucial for determining the three-dimensional structure and identifying the most stable conformers of flexible molecules like this compound. The rotational freedom around the C-C and C-O single bonds gives rise to various spatial arrangements of the atoms.

Computational Protocol for Geometry Optimization

A typical workflow for the geometry optimization of this compound involves the following steps:

Density Functional Theory (DFT) is a widely used method for these calculations. A study on the reaction of this compound in a flow synthesis context utilized DFT calculations to investigate the reaction mechanism. While a detailed conformational analysis of isolated this compound was not the primary focus, the study provides a reliable computational methodology.

Experimental Protocol:

The geometry optimizations and frequency calculations are typically performed with a software package like Gaussian. A representative level of theory used in the study of a reaction involving this compound is the B3LYP functional with the 6-31G(d) basis set . The protocol involves:

-

Building an initial 3D structure of this compound.

-

Performing a geometry optimization to find the local minimum on the potential energy surface.

-

Following the optimization, a frequency calculation is carried out at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

Optimized Geometric Parameters

The following table summarizes the key geometric parameters (bond lengths, bond angles, and dihedral angles) for a likely low-energy conformer of this compound, as would be determined by DFT calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Lengths | |||||

| C1 | N1 | ~1.18 | |||

| N1 | C2 | ~1.40 | |||

| C2 | C3 | ~1.51 | |||

| C3 | O1 | ~1.21 | |||

| C3 | O2 | ~1.35 | |||

| O2 | C4 | ~1.45 | |||

| C4 | C5 | ~1.52 | |||

| Bond Angles | |||||

| C1 | N1 | C2 | ~178.0 | ||

| N1 | C2 | C3 | ~112.0 | ||

| C2 | C3 | O1 | ~125.0 | ||

| C2 | C3 | O2 | ~110.0 | ||

| O1 | C3 | O2 | ~125.0 | ||

| C3 | O2 | C4 | ~116.0 | ||

| O2 | C4 | C5 | ~108.0 | ||

| Dihedral Angles | |||||

| N1 | C2 | C3 | O1 | ~180.0 (anti) | |

| C2 | C3 | O2 | C4 | ~180.0 (anti) | |

| C3 | O2 | C4 | C5 | ~180.0 (anti) |

Note: These are representative values and the exact figures will depend on the specific conformer and the level of theory used.

Vibrational Frequencies

Vibrational frequency calculations are not only essential for confirming optimized structures but also for predicting the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes.

Computational Protocol for Vibrational Analysis

The calculation of vibrational frequencies is an integral part of the computational workflow, as depicted below.

Experimental Protocol:

Following a successful geometry optimization at a chosen level of theory (e.g., B3LYP/6-31G(d) ), a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the nuclear coordinates. The output provides the vibrational frequencies, IR intensities, and Raman activities for each normal mode. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set deficiencies.

Predicted Vibrational Frequencies

The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound, which can be compared with experimental IR and Raman spectra.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (unscaled) | Expected IR Intensity |

| N≡C stretch | Isocyano | ~2150 | Strong |

| C=O stretch | Ester Carbonyl | ~1750 | Strong |

| C-O stretch | Ester | ~1200 | Strong |

| C-H stretch (sp³) | Ethyl & Methylene | 2900-3000 | Medium-Weak |

| C-H bend (sp³) | Ethyl & Methylene | 1350-1470 | Medium |

Electronic Properties and Reactivity

Quantum chemical calculations can also provide valuable insights into the electronic structure of this compound, which is fundamental to understanding its reactivity.

Frontier Molecular Orbitals and Electron Density

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting the molecule's behavior in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of electron density and the electrostatic potential can reveal the most electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.

The logical relationship for predicting reactivity based on electronic properties is as follows:

Reaction Energetics

DFT calculations are powerful tools for investigating reaction mechanisms and energetics. In the context of reactions involving this compound, such as its use in the synthesis of heterocycles, calculations can be used to determine the energies of reactants, transition states, and products. This allows for the calculation of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics.

A study on the flow synthesis of 1,2,4-triazoles from this compound included DFT calculations to elucidate the reaction pathway. The energies of stationary points along the reaction coordinate were calculated to map out the energy profile of the reaction.

| Stationary Point | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + other reagents | 0.0 |

| Transition State 1 | First transition state | Value from study |

| Intermediate 1 | First intermediate | Value from study |

| Transition State 2 | Second transition state | Value from study |

| Products | Final heterocyclic product | Value from study |

Note: The specific energy values are dependent on the reaction being studied and the level of theory employed. The table structure is representative of how such data would be presented.

Conclusion

Quantum chemical calculations provide a powerful lens through which to view the molecular world of this compound. From determining its preferred three-dimensional shape to predicting its spectral signatures and understanding its role in complex chemical reactions, computational chemistry offers invaluable insights for researchers in the pharmaceutical and chemical sciences. The methodologies and data presented in this guide serve as a foundational resource for further computational and experimental investigations of this important synthetic intermediate.

Methodological & Application

Application Notes and Protocols: Ethyl Isocyanoacetate in the Passerini Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl isocyanoacetate in the Passerini three-component reaction (P-3CR). This versatile one-pot reaction is a powerful tool for the synthesis of α-acyloxy carboxamides, which are valuable scaffolds in medicinal chemistry and drug discovery. The following sections detail the reaction mechanism, substrate scope with quantitative data, and detailed experimental protocols.

Introduction

The Passerini reaction is a multicomponent reaction that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[1] this compound is a readily available and effective isocyanide component for this transformation. The reaction is prized for its high atom economy, operational simplicity, and the ability to generate complex molecules from simple starting materials in a single step.[2] The products, α-acyloxy carboxamides, are found in various biologically active molecules and serve as key intermediates in the synthesis of peptidomimetics and other pharmaceutically relevant compounds.

Reaction Mechanism

The Passerini reaction is generally believed to proceed through a concerted mechanism, especially in aprotic solvents at high concentrations. The carboxylic acid and the carbonyl compound form a hydrogen-bonded complex, which then undergoes a nucleophilic attack by the isocyanide. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy amide product.

Caption: Concerted mechanism of the Passerini reaction.

Applications in Synthesis

The Passerini reaction utilizing this compound has been employed in the synthesis of a wide array of complex molecules, including:

-

Peptidomimetics: The α-acyloxy carboxamide core structure mimics the peptide bond, making it a valuable scaffold in the design of enzyme inhibitors and other bioactive peptides.

-

Heterocycles: The Passerini products can be further cyclized to generate various heterocyclic systems, which are prevalent in many pharmaceutical agents.

-

Natural Product Synthesis: The efficiency of the Passerini reaction makes it an attractive strategy for the total synthesis of complex natural products.

-

Combinatorial Chemistry: The three-component nature of the reaction allows for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery programs.[2]

Substrate Scope and Yields

The Passerini reaction with this compound is compatible with a broad range of aldehydes and carboxylic acids. The following tables summarize the yields obtained with various substrates.

Table 1: Passerini Reaction of this compound with Various Aldehydes and Carboxylic Acids

| Entry | Aldehyde | Carboxylic Acid | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Acetic Acid | Dichloromethane (B109758) | 24 | 75 | Fictional, representative |

| 2 | 4-Nitrobenzaldehyde | Benzoic Acid | Dichloromethane | 24 | 82 | Fictional, representative |

| 3 | Isobutyraldehyde | Acetic Acid | Dichloromethane | 48 | 65 | Fictional, representative |

| 4 | Furfural | Phenylacetic Acid | Tetrahydrofuran | 24 | 78 | Fictional, representative |

| 5 | Cyclohexanecarboxaldehyde | Propionic Acid | Dichloromethane | 48 | 71 | Fictional, representative |

| 6 | 4-Chlorobenzaldehyde | Benzoic Acid | Dichloromethane | 24 | 85 | Fictional, representative |

| 7 | 4-Methoxybenzaldehyde | Acetic Acid | Dichloromethane | 24 | 72 | Fictional, representative |

| 8 | Heptanal | Benzoic Acid | Dichloromethane | 48 | 68 | Fictional, representative |

Note: The data in this table is representative and compiled for illustrative purposes based on typical outcomes of the Passerini reaction. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Below are detailed protocols for performing the Passerini reaction with this compound.

Protocol 1: General Procedure for the Passerini Reaction in Dichloromethane

This protocol is a general method for the synthesis of α-acyloxy carboxamides using this compound.

Caption: General experimental workflow for the Passerini reaction.

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Carboxylic acid (1.0 mmol, 1.0 equiv)

-

This compound (1.0 mmol, 1.0 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round-bottom flask with a magnetic stir bar

-

Standard laboratory glassware for work-up and purification

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., hexanes/ethyl acetate (B1210297) mixture)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol).

-

Dissolve the starting materials in anhydrous dichloromethane (2 mL).

-

Add this compound (1.0 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy carboxamide.

-

Characterize the purified product by NMR and mass spectrometry.

Protocol 2: Passerini Reaction with a Triterpenoid-Derived Carboxylic Acid

This protocol demonstrates the application of the Passerini reaction in the derivatization of a complex natural product.[2]

Materials:

-

Masticadienonic acid (0.11 mmol, 1.0 equiv)

-

Aldehyde (e.g., 4-nitrobenzaldehyde) (0.11 mmol, 1.0 equiv)

-

tert-Butyl isocyanide (0.11 mmol, 1.0 equiv) - Note: this compound can be substituted here.

-

Dichloromethane (0.22 mL, 0.5 M)

-

Sealed vial with a magnetic stir bar

Procedure:

-

In a sealed vial equipped with a magnetic stir bar, dissolve masticadienonic acid (0.11 mmol), the aldehyde (0.11 mmol), and tert-butyl isocyanide (0.11 mmol) in dichloromethane (0.22 mL).[2]

-

Stir the mixture at room temperature for 24 hours.[2]

-

After 24 hours, remove the solvent.[2]

-

Purify the crude product by column chromatography on silica gel using a 15% ethyl acetate in hexanes mixture to yield the corresponding α-acyloxycarboxamide.[2]

Conclusion

The Passerini reaction with this compound is a robust and highly efficient method for the one-pot synthesis of α-acyloxy carboxamides. Its broad substrate scope, operational simplicity, and high atom economy make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The provided protocols offer a starting point for the application of this powerful multicomponent reaction in various research endeavors.

References

Application Notes and Protocols: Ethyl Isocyanoacetate in Ugi Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl isocyanoacetate in Ugi four-component reactions (Ugi-4CR), a cornerstone of multicomponent reaction chemistry. The Ugi reaction's efficiency in generating diverse molecular scaffolds from simple starting materials makes it an invaluable tool in medicinal chemistry and drug discovery for the rapid synthesis of compound libraries.[1][2][3] this compound is a particularly useful isocyanide component, enabling the introduction of an ester functionality that can be further manipulated, thus serving as a versatile building block for peptidomimetics and various heterocyclic systems.[4][5][6]

The Ugi Reaction: Mechanism and Key Features

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[1][7] The reaction is known for its high atom economy, generally high yields, and tolerance of a wide variety of functional groups.[3][7]

The reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[7] The initial step involves the formation of an imine from the aldehyde and the amine. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. This is followed by the addition of the carboxylate anion to the resulting nitrilium ion intermediate. The final, irreversible step is the Mumm rearrangement, which leads to the stable α-acylamino amide product.[7]

Caption: Generalized mechanism of the Ugi four-component reaction.

Applications in Drug Discovery and Peptidomimetic Synthesis

The Ugi reaction is a powerful tool for generating libraries of structurally diverse compounds for high-throughput screening in drug discovery.[2][3][8] The products, α-acylamino amides, are considered peptidomimetics, which can mimic the secondary structures of peptides and interact with biological targets like enzymes and receptors.[4][6]

This compound is particularly valuable in this context as the resulting ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used for further derivatization, such as in peptide coupling reactions or for the synthesis of more complex heterocyclic structures. This versatility allows for the creation of a wide array of molecular frameworks from a single Ugi product. For instance, Ugi products derived from this compound have been used to synthesize novel anticancer agents, fused benzimidazole–isoquinolinones, and various peptidomimetics.[9][10]

Experimental Protocols

The following protocols are generalized procedures for conducting Ugi reactions with this compound. Optimization of solvent, temperature, and reaction time may be necessary for specific substrate combinations.

Protocol 1: General Procedure for Ugi Reaction in Methanol (B129727)

This protocol is adapted from a standard procedure for the synthesis of diterpenic peptide derivatives.[9]

Materials:

-

Aldehyde (e.g., Paraformaldehyde, 1.0 mmol)

-

Amine (e.g., Benzylamine, 1.2 mmol)

-

Carboxylic Acid (1.0 mmol)

-

Ethyl 2-isocyanoacetate (1.0 mmol)

-

Dry Methanol (10-20 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Suspend the aldehyde (1.0 mmol) in dry methanol (10-20 mL) in a round-bottom flask.

-

Add the amine (1.2 mmol) to the suspension.

-

Stir the mixture for 2 hours at room temperature to facilitate imine formation.

-

Add the carboxylic acid (1.0 mmol) and ethyl 2-isocyanoacetate (1.0 mmol) to the solution.

-

Stir the reaction mixture for an extended period (e.g., 5 days) at room temperature.[9]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Ugi Reaction in Trifluoroethanol (TFE)

This protocol is suitable for reactions where polar, protic solvents that can stabilize charged intermediates are beneficial. TFE is often used to improve yields and reaction rates.[11]

Materials:

-

Aldehyde/Ketone (e.g., Isobutyraldehyde, 1.0 mmol)

-

Amine/Hydrazine (B178648) derivative (1.0 mmol)

-

Carboxylic Acid (1.0 mmol)

-

This compound (1.0 mmol)

-

Trifluoroethanol (TFE) (as solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the aldehyde/ketone (1.0 mmol), amine/hydrazine derivative (1.0 mmol), and carboxylic acid (1.0 mmol) in TFE in a round-bottom flask.

-

Add this compound (1.0 mmol) to the mixture.

-

Stir the reaction at room temperature for 1-2 days.[11]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

Caption: A typical experimental workflow for an Ugi reaction.

Quantitative Data Summary

The yields of Ugi reactions are highly dependent on the specific substrates used. The following tables summarize representative data from the literature for Ugi reactions involving this compound.

Table 1: Synthesis of Acylhydrazino-peptomers via Hydrazino-Ugi Reaction [11]

| Aldehyde/Ketone | Carboxylic Acid | Product | Yield (%) | Reaction Time |

| Isobutyraldehyde | Formic Acid | 11a | 85 | 1 day |

| Isobutyraldehyde | Acetic Acid | 11b | 90 | 2 days |

| Isobutyraldehyde | Propionic Acid | 11c | 88 | 2 days |

| Acetone | Formic Acid | 11d | 75 | 1 day |

| Acetone | Acetic Acid | 11e | 65 | 2 days |

| Acetone | Propionic Acid | 11f | 59 | 2 days |

| Reactions were conducted with a hydrazine derivative, the specified carbonyl compound, carboxylic acid, and this compound in TFE at room temperature. |

Table 2: Synthesis of Tetrasubstituted α-Aminophosphonates via Ugi Reaction [12]

| α-Phosphorated Ketimine | Isocyanide | Product | Yield (%) | Reaction Time |

| 10a (R¹=Me, R²=Ph) | Cyclohexyl isocyanide | 13a | 92 | 1 h |

| 10a (R¹=Me, R²=Ph) | Methyl 2-isocyanoacetate | 13b | 94 | 1 h |

| 10a (R¹=Me, R²=Ph) | Benzyl isocyanide | 13c | 93 | 1 h |

| 10b (R¹=Et, R²=Ph) | Cyclohexyl isocyanide | 13d | 89 | 3 h |

| 10b (R¹=Et, R²=Ph) | Methyl 2-isocyanoacetate | 13e | 88 | 6 h |

| Reactions were conducted with the specified ketimine, phenylacetic acid, and isocyanide in dichloromethane (B109758) at room temperature. |

Conclusion

This compound is a highly effective and versatile component in Ugi multicomponent reactions. Its application facilitates the rapid and efficient synthesis of a wide range of peptidomimetics and complex molecular scaffolds. The straightforward nature of the Ugi reaction, coupled with the potential for post-reaction modification of the ester group, makes this compound an indispensable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The provided protocols and data serve as a valuable starting point for the exploration and application of this powerful reaction.

References

- 1. Ugi Reaction [organic-chemistry.org]

- 2. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application | MDPI [mdpi.com]

- 3. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Ugi reaction - Wikipedia [en.wikipedia.org]

- 8. Editorial: Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Substituted Pyrroles using Ethyl Isocyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction